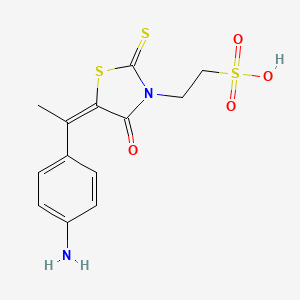
(E)-2-(5-(1-(4-aminophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-(5-(1-(4-aminophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C13H14N2O4S3 and its molecular weight is 358.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-2-(5-(1-(4-aminophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the formation of thiazolidinone derivatives. The synthesis typically involves the condensation of appropriate aldehydes with thiazolidinone precursors in the presence of acid catalysts. The structural integrity and purity of the synthesized compound are confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of thiazolidinone derivatives, including our compound of interest. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against various bacterial strains:
| Bacterial Strain | MIC (µM) | MBC (µM) |
|---|---|---|
| Staphylococcus aureus | 37.9 | 57.8 |
| Escherichia coli | 45.0 | 70.0 |
| Listeria monocytogenes | 50.0 | 80.0 |
| Pseudomonas aeruginosa | 60.0 | 90.0 |
The compound exhibited significant antibacterial activity, outperforming traditional antibiotics such as ampicillin and streptomycin against certain strains, particularly Gram-positive bacteria like Staphylococcus aureus .
Antitumor Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Research indicates that thiazolidinone derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The following table presents findings from in vitro studies:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25.0 |
| MCF-7 (breast cancer) | 30.0 |
| A549 (lung cancer) | 28.5 |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase isoforms, which play crucial roles in various physiological processes and disease states .
- Biofilm Disruption : Studies indicate that this compound can inhibit biofilm formation in pathogenic bacteria, a significant factor in chronic infections .
- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest at specific phases, leading to reduced proliferation rates .
Case Studies
A notable study evaluated the effects of this compound on Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it significantly reduced bacterial viability compared to controls, showcasing its potential as a therapeutic agent against resistant strains .
Another study focused on its anticancer properties, demonstrating that treatment with this thiazolidinone derivative led to increased apoptosis in HeLa cells, as evidenced by flow cytometry analysis .
Eigenschaften
IUPAC Name |
2-[(5E)-5-[1-(4-aminophenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S3/c1-8(9-2-4-10(14)5-3-9)11-12(16)15(13(20)21-11)6-7-22(17,18)19/h2-5H,6-7,14H2,1H3,(H,17,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGPRWJZKPYTBA-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N(C(=S)S1)CCS(=O)(=O)O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(=O)N(C(=S)S1)CCS(=O)(=O)O)/C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














